molecular formula C11H19Cl2N3 B6224941 4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride CAS No. 2768332-37-0

4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride

Cat. No.: B6224941
CAS No.: 2768332-37-0
M. Wt: 264.2
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride is a chemical compound that features a pyrazole ring attached to a piperidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the cyclopropyl group and the pyrazole ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

2768332-37-0

Molecular Formula

C11H19Cl2N3

Molecular Weight

264.2

Purity

95

Origin of Product

United States

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